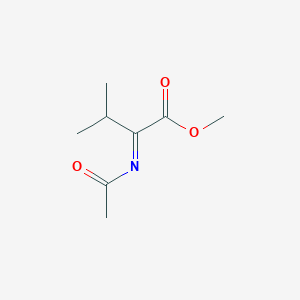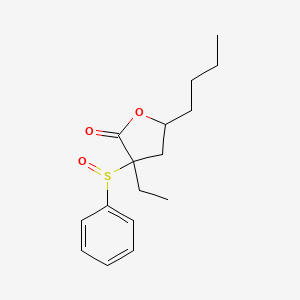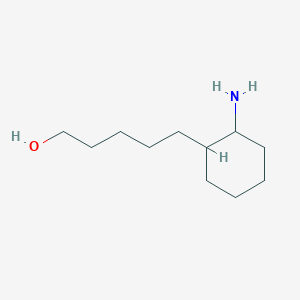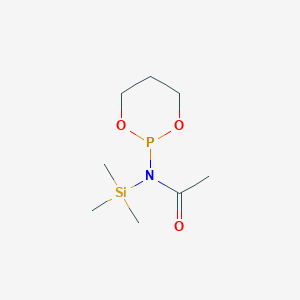
Methyl (2E)-2-(acetylimino)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2E)-2-(acetylimino)-3-methylbutanoate is an organic compound with a complex structure It is characterized by the presence of an acetylimino group and a methylbutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-2-(acetylimino)-3-methylbutanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of an acetyl compound with a methylbutanoate derivative. The reaction conditions often include the use of a base to facilitate the formation of the imino group and a solvent to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, cost considerations, and environmental regulations. The industrial synthesis often employs catalysts to increase the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2E)-2-(acetylimino)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
Methyl (2E)-2-(acetylimino)-3-methylbutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of Methyl (2E)-2-(acetylimino)-3-methylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Methyl (2E)-2-(acetylimino)-3-methylbutanoate can be compared with other similar compounds, such as:
Methyl (2E)-2-(acetylimino)-3-ethylbutanoate: This compound has a similar structure but with an ethyl group instead of a methyl group. The presence of the ethyl group may alter its chemical properties and reactivity.
Methyl (2E)-2-(acetylimino)-3-phenylbutanoate: This compound has a phenyl group instead of a methyl group. The aromatic ring may confer additional stability and unique reactivity.
Methyl (2E)-2-(acetylimino)-3-propylbutanoate: This compound has a propyl group instead of a methyl group. The longer alkyl chain may affect its solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties. Its structure allows for a range of chemical reactions and applications that may not be possible with other similar compounds.
Propriétés
Numéro CAS |
63096-18-4 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
methyl 2-acetylimino-3-methylbutanoate |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5H,1-4H3 |
Clé InChI |
DQZMICMHIBGXKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=NC(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)

![8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione](/img/structure/B14513970.png)

![1-[(Methylsulfanyl)methyl]-3,4-dihydro-1H-2-benzothiopyran-1-carbonitrile](/img/structure/B14513978.png)
![1-{[(Prop-2-en-1-yl)oxy]methyl}cyclopent-1-ene](/img/structure/B14513979.png)

![Piperidinium, 1-methyl-1-[2-(1-oxobutoxy)ethyl]-](/img/structure/B14513985.png)
![{5-[(4-Chlorophenoxy)methyl]-1-phenyl-1H-pyrrol-2-yl}methanol](/img/structure/B14513993.png)




